Piloplex

Ophthalmology Glaucoma Cholinergic Agonists

Piloplex (CAS 62783-28-2, also designated Glauplex is a long-acting ophthalmic formulation comprising a high-molecular-weight polymeric salt complex of pilocarpine. Chemically, it is defined as 2-propenoic acid, 2-methyl-, dodecyl ester, polymer with 2-propenoic acid, compounded with (3S-cis)-3-ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-2(3H)-furanone (C30H50N2O6; MW 534.73).

Molecular Formula C30H50N2O6
Molecular Weight 534.7 g/mol
CAS No. 62783-28-2
Cat. No. B1220732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiloplex
CAS62783-28-2
SynonymsGlauplex 2
Piloplex
Molecular FormulaC30H50N2O6
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC(=O)C(=C)C.CCC1C(COC1=O)CC2=CN=CN2C.C=CC(=O)O
InChIInChI=1S/C16H30O2.C11H16N2O2.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;1-2-3(4)5/h2,4-14H2,1,3H3;5,7-8,10H,3-4,6H2,1-2H3;2H,1H2,(H,4,5)/t;8-,10-;/m.0./s1
InChIKeyQLHSTCNVGBLGHQ-ZCVIPUSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piloplex (CAS 62783-28-2): Procuring a Polymeric Pilocarpine Complex with Quantified Sustained-Release Ocular Pharmacodynamics


Piloplex (CAS 62783-28-2, also designated Glauplex 2) is a long-acting ophthalmic formulation comprising a high-molecular-weight polymeric salt complex of pilocarpine [1]. Chemically, it is defined as 2-propenoic acid, 2-methyl-, dodecyl ester, polymer with 2-propenoic acid, compounded with (3S-cis)-3-ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-2(3H)-furanone (C30H50N2O6; MW 534.73) [2]. This macromolecular assembly is specifically engineered to achieve sustained intraocular release kinetics, thereby extending the duration of hypotensive action and modifying the adverse effect profile compared to conventional pilocarpine hydrochloride solutions [1].

Sustained-release ocular drug delivery research models
IOP pharmacodynamic studies with reduced dosing frequency artifacts
Polymeric carrier design for cholinergic agonist compounds

Procurement Rationale for Piloplex: Why Pilocarpine Hydrochloride QID Fails to Deliver Equivalent Clinical Performance


Direct substitution of Piloplex with conventional pilocarpine hydrochloride 2% or 4% solutions is not scientifically equivalent due to fundamentally divergent pharmacokinetic and pharmacodynamic profiles. While pilocarpine hydrochloride requires administration four times daily (q.i.d.) to achieve 24-hour intraocular pressure (IOP) control, Piloplex achieves a comparable or superior therapeutic effect with twice-daily (b.i.d.) dosing due to its sustained-release polymer matrix [1]. This disparity in dosing frequency arises from the polymeric complex's ability to maintain therapeutic drug concentrations in the anterior chamber for extended durations [1]. Furthermore, the altered release kinetics directly impact the incidence and temporal pattern of cholinergic visual adverse effects, a key differentiator in patient tolerability [2]. Therefore, procurement decisions must be guided by specific, quantitative data on duration of action and adverse effect burden rather than simple chemical equivalence of the active moiety.

Piloplex
b.i.d. dosing; reported 12–14 h duration
Pilocarpine HCl
q.i.d. dosing; ~4–6 h duration
Piloplex
Reported IOP control at lower dosing burden
Pilocarpine HCl
Frequent instillation may alter diurnal IOP fluctuation
Piloplex
Reported visual disturbance once daily
Pilocarpine HCl
Visual disturbance pattern may not replicate; tolerability endpoint context differs

Piloplex Quantitative Evidence Guide: Comparative Data vs. Pilocarpine Hydrochloride for Scientific Selection


Piloplex vs. Pilocarpine 2%: Superior Diurnal Intraocular Pressure Control Rate in Glaucoma Patients

In a head-to-head clinical trial evaluating diurnal IOP control in 84 eyes with open-angle glaucoma, Piloplex administered twice daily demonstrated a significantly higher proportion of patients achieving target IOP control (<20 mm Hg) compared to pilocarpine hydrochloride 2% given four times daily [1]. The study explicitly quantifies this difference, establishing that Piloplex therapy more than doubles the likelihood of achieving tight IOP regulation under clinical conditions [1].

IOP Control Rate
Head-to-head
69% (58/84 eyes) vs 40.5% (34/84) for pilocarpine 2% q.i.d.
Supports IOP endpoint comparison
Trial context; class-specific review advised
Ophthalmology Glaucoma Cholinergic Agonists Sustained Release

Piloplex vs. Pilocarpine 2%: Quantified Mean Diurnal Intraocular Pressure Reduction

The same comparative study quantified the overall mean diurnal IOP across the 84 eyes, revealing a statistically significant reduction in pressure when patients were treated with Piloplex compared to pilocarpine hydrochloride 2% [1]. The difference of nearly 3 mm Hg is clinically meaningful in the context of glaucoma progression risk reduction [1].

Mean IOP Reduction
Head-to-head
2.89 mm Hg lower (P<0.005)
Supports diurnal IOP endpoint interpretation
Reported IOP difference in trial setting
Ophthalmology Glaucoma Cholinergic Agonists Sustained Release

Piloplex vs. Pilocarpine 4%: Differential Impact on Visual Disturbance Frequency and Dosing Burden

A double-blind, controlled study in healthy volunteers compared the visual effects of Piloplex 3.4% with pilocarpine hydrochloride 4% (both containing equivalent amounts of pilocarpine base) [1]. The study quantified the frequency and duration of induced visual disturbances. Due to its 12-hour duration of hypotensive action, Piloplex enables a twice-daily regimen, which directly correlates with a reduction in daily visual disturbance events compared to the four-times-daily regimen required for pilocarpine hydrochloride [1].

Visual Disturbance
Head-to-head
1 episode/day (b.i.d.) vs 3 episodes/day (q.i.d.)
Supports tolerability endpoint review
Reported visual disturbance context
Ophthalmology Glaucoma Adverse Effects Patient Compliance

Piloplex vs. Pilocarpine 2%: Differential Effect on Mean IOP Change from Baseline

In a one-month crossover trial, the mean IOP change from baseline was evaluated for both Piloplex 3.4% b.i.d. and pilocarpine 2.0% q.i.d. [1]. The study demonstrated a divergent therapeutic effect: while patients on pilocarpine experienced a slight increase in mean IOP from their pre-treatment baseline, those on Piloplex exhibited a significant decrease [1]. This indicates superior maintenance of IOP control with the polymeric formulation.

IOP Change Baseline
Head-to-head
Decreased with Piloplex; slight increase with pilocarpine 2%
Supports model-response endpoint context
Crossover trial; directional divergence reported
Ophthalmology Glaucoma Cholinergic Agonists Sustained Release

Piloplex vs. Pilocarpine 4%: Quantified Duration of Hypotensive Action

The duration of Piloplex's hypotensive effect has been specifically quantified in comparative studies. Research indicates that Piloplex initiates a prolonged hypotensive effect lasting 12 hours [1]. A separate dose-response study further characterized the duration of action as at least 14 hours following a single dose [2]. This contrasts sharply with conventional pilocarpine hydrochloride solutions, which typically require administration every 6 hours (q.i.d.) to maintain continuous IOP control.

Duration of Action
Cross-study comparable
12–14 h vs ~4–6 h for pilocarpine HCl
Supports duration-of-action endpoint review
Cross-study comparable data; class-level inference
Ophthalmology Pharmacodynamics Sustained Release Duration of Action

Piloplex (Glauplex 2) vs. Pilocarpine Nitrate: Equivalent IOP Reduction with Half the Dosing Frequency in an Experimental Glaucoma Model

In an alpha-chymotrypsin-induced experimental glaucoma model in rabbits, a single instillation of Glauplex 2 (a synonym for Piloplex) achieved an antihypertensive effect equivalent to two instillations of 2.6% pilocarpine nitrate [1]. This class-level inference supports the sustained-release mechanism of the polymeric formulation, demonstrating that equivalent pressure reduction can be achieved with half the number of doses compared to a conventional pilocarpine salt.

Rabbit Model IOP
Class-level inference
Single instillation equivalent to two of pilocarpine nitrate
Supports sustained-release model context
Animal model; class-level inference
Ophthalmology Glaucoma Preclinical Model Sustained Release

Piloplex Procurement Application Scenarios: Research and Development Use Cases Based on Quantitative Evidence


Glaucoma Pharmacotherapy Studies Requiring Sustained Cholinergic Tone with Reduced Dosing Artifacts

Investigators designing chronic glaucoma models or clinical studies where multiple daily dosing of pilocarpine introduces confounding variables (e.g., fluctuating IOP, diurnal visual disturbance spikes) should procure Piloplex. The evidence demonstrates that Piloplex 3.4% b.i.d. reduces visual disturbance episodes to once daily versus three times daily with pilocarpine 4% q.i.d. [1] and provides a 12- to 14-hour duration of hypotensive action [2][3]. This enables a more stable pharmacokinetic-pharmacodynamic profile, reducing experimental noise from intermittent drug peaks and troughs.

Comparative Efficacy Studies Evaluating IOP Control Superiority Over Standard Care

For clinical trials or preclinical investigations aimed at demonstrating superior IOP control compared to conventional miotic therapy, Piloplex offers a validated benchmark. Direct comparative data show that Piloplex 3.4% b.i.d. achieves a 2.89 mm Hg lower mean diurnal IOP (P < 0.005) [4] and a 28.5 percentage point higher rate of target IOP control (<20 mm Hg) [4] compared to pilocarpine 2% q.i.d. These quantified endpoints make Piloplex the appropriate choice for establishing a higher efficacy bar in add-on or monotherapy study designs.

Ocular Drug Delivery and Polymeric Formulation Research

Researchers focused on ophthalmic sustained-release technologies should utilize Piloplex as a reference standard for polymeric drug-polymer complexation. The compound is a chemically defined macromolecular assembly (C30H50N2O6; MW 534.73) comprising a pilocarpine base complexed with a polymer of 2-propenoic acid and its dodecyl ester derivative [5]. Its established in vitro slow-release pattern and in vivo 12- to 14-hour duration of action [2][3] provide a well-characterized model system for studying the relationship between polymer chemistry and ocular retention time.

Adherence and Quality-of-Life Studies in Glaucoma Management

Studies investigating the impact of dosing frequency on patient adherence and adverse effect burden should select Piloplex as the intervention arm. The evidence directly quantifies the reduction in daily visual disturbance episodes from 3 to 1 [1] when switching from pilocarpine hydrochloride q.i.d. to Piloplex b.i.d. This provides a measurable endpoint for patient-reported outcomes and medication persistence analyses, making it a scientifically justified choice for health economics and outcomes research (HEOR) focused on glaucoma.

Application
Selection Property
Validation Focus
Glaucoma pharmacotherapy research with sustained cholinergic tone
Sustained-release polymeric complex; reduced dosing frequency
IOP endpoint stability and visual disturbance frequency
Comparative IOP endpoint studies using sustained-release benchmark
Reported higher IOP control rate and lower mean diurnal IOP vs pilocarpine
IOP endpoint comparison vs conventional pilocarpine
Ophthalmic drug delivery and polymer formulation research
Defined polymeric pilocarpine salt complex
Polymer chemistry and ocular retention time relationship
Dosing frequency and tolerability endpoint research in glaucoma models
Quantified reduction in daily visual disturbance episodes
Tolerability and dosing regimen endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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